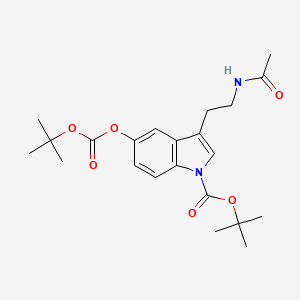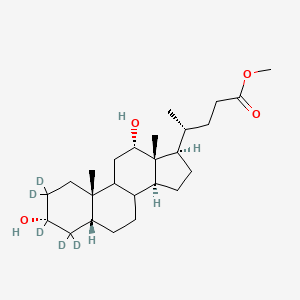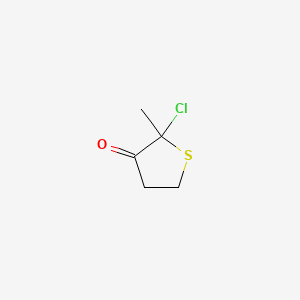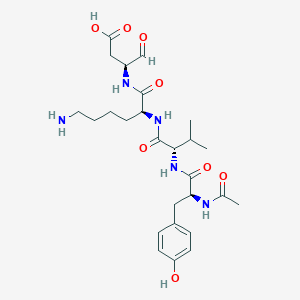![molecular formula C15H17N3O5S B589666 [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester CAS No. 72810-57-2](/img/structure/B589666.png)
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline. The reaction is typically carried out in water at room temperature, followed by heating to 90°C for a minimum of 3 hours . After the reaction is complete, the mixture is cooled, and the product is precipitated out and isolated by vacuum filtration .
Chemical Reactions Analysis
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in the synthesis and analysis of other chemical compounds.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester is similar to other compounds such as:
Carbamic acid, methyl-, 3-methylphenyl ester: This compound has a similar structure but differs in its functional groups and molecular weight.
Carbamic acid, 4-methylphenyl, methyl ester: This compound also has a similar structure but differs in its functional groups and molecular weight.
The uniqueness of this compound lies in its specific functional groups and its use as a reference standard in pharmaceutical testing .
Properties
CAS No. |
72810-57-2 |
|---|---|
Molecular Formula |
C15H17N3O5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl N-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonylcarbamate |
InChI |
InChI=1S/C15H17N3O5S/c1-2-23-15(20)18-24(21,22)14-9-16-7-6-13(14)17-12-5-3-4-11(8-12)10-19/h3-9,19H,2,10H2,1H3,(H,16,17)(H,18,20) |
InChI Key |
GGJBUCBJVLHVQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Synonyms |
Ethyl [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


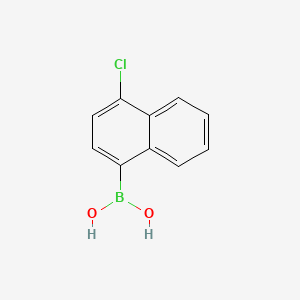
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)
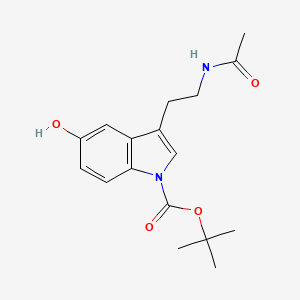
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
